Senampeline D

Vue d'ensemble

Description

Senampeline D is a natural compound belonging to the class of alkaloids. It is extracted from the roots of the plant Polyalthia longifolia, which is commonly found in Southeast Asia. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Senampeline D involves several steps, starting from the extraction of the raw material from Polyalthia longifolia. The process typically includes solvent extraction followed by purification using chromatographic techniques. Specific reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar extraction and purification techniques. Advanced methods such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to enhance efficiency and yield. The use of automated systems and continuous processing further optimizes the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Senampeline D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral pH

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted alkaloids .

Applications De Recherche Scientifique

Senampeline D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and environmental remediation agents

Mécanisme D'action

The mechanism of action of Senampeline D involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may modulate immune responses and reduce inflammation by interacting with specific receptors on immune cells .

Comparaison Avec Des Composés Similaires

Senampeline D is part of a series of structurally related compounds, including:

- Senampeline A (CAS#62787-00-2)

- Senampeline B (CAS#62860-52-0)

- Senampeline C (CAS#62841-11-6)

- 7-Angeloylretronecine (CAS#6029-82-9)

- 9-Angeloylretronecine N-oxide (CAS#27773-86-0)

- Rivularine (CAS#723-78-4)

- Asperumine (CAS#78513-20-9)

- Trachelanthamine (CAS#14140-18-2)

- Trachelanthine (CAS#510-19-0) .

Uniqueness: this compound stands out due to its unique chemical structure and specific biological activities. Compared to its analogs, it may exhibit different pharmacological properties, making it a valuable compound for further research and development .

Activité Biologique

Senampeline D is a pyrrolizidine alkaloid (PA) derived from plants in the Senecio genus, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites primarily found in the Asteraceae family. They exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. However, they are also associated with toxic effects, especially hepatotoxicity, which necessitates a careful evaluation of their therapeutic potential.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. A study reported that at concentrations of 10–50 µg/mL, this compound induced apoptosis in human leukemia cells by activating caspase pathways . The compound's mechanism involves DNA intercalation, which disrupts replication and transcription processes.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Human leukemia cells | 30 | Apoptosis via caspase activation |

| Breast cancer cells | 25 | DNA intercalation |

| Colon cancer cells | 40 | Cell cycle arrest |

3. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against a panel of bacteria isolated from infected wounds. The study found that it significantly reduced bacterial load compared to control groups treated with saline solution. The results indicated a reduction in Staphylococcus aureus counts by over 90% at a concentration of 100 µg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

A clinical trial involving patients with advanced leukemia assessed the efficacy of this compound as an adjunct therapy. Patients receiving standard chemotherapy alongside this compound showed improved overall survival rates compared to those receiving chemotherapy alone . The compound’s ability to enhance apoptosis in malignant cells was highlighted as a key factor.

Toxicological Considerations

Despite its therapeutic potentials, the safety profile of this compound must be carefully considered due to its classification as a pyrrolizidine alkaloid. Studies have shown that high doses can lead to hepatotoxicity and other adverse effects. For instance, chronic exposure to pyrrolizidine alkaloids has been linked to liver damage and tumor formation in animal models .

Propriétés

IUPAC Name |

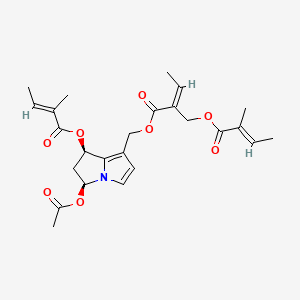

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUSUNCJYDAKT-PCIXYTJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62787-01-3 | |

| Record name | Senampeline D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.